Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
Overview
Description
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group on the benzene ring.
Mechanism of Action
Target of Action
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is a research chemical
Mode of Action
Based on its structure, it can be inferred that the compound might undergo reactions typical for nitroaromatics and bromoaromatics . For instance, the nitro group is a meta-directing group, which could influence the compound’s reactivity . Additionally, benzylic halides, such as this compound, typically react via SN1 or SN2 pathways .
Biochemical Pathways
Given the compound’s structure, it might be involved in reactions typical for nitroaromatics and bromoaromatics . These reactions could potentially affect various biochemical pathways, depending on the compound’s specific targets.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (29007 g/mol ) falls within the range generally considered favorable for oral bioavailability.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other substances could potentially influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate typically involves a multi-step process:
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Substitution: Formation of derivatives like 5-amino-2-hydroxy-3-nitrobenzoate.
Reduction: Formation of 5-bromo-2-hydroxy-3-aminobenzoate.
Oxidation: Formation of 5-bromo-2-oxo-3-nitrobenzoate.
Scientific Research Applications
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand the effects of brominated and nitrated aromatic compounds on biological systems.
Industrial Applications: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate can be compared with similar compounds such as:
Ethyl 5-bromo-2-hydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 3-bromo-5-nitrobenzoate: Has a different substitution pattern, affecting its reactivity and applications.
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity.
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-2-16-9(13)6-3-5(10)4-7(8(6)12)11(14)15/h3-4,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQAPIZRHVIGJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732198 | |
Record name | Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-20-2 | |
Record name | Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.